1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
CAS No.: 874806-81-2
Cat. No.: VC4465369
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874806-81-2 |
|---|---|
| Molecular Formula | C12H14N4O4S |
| Molecular Weight | 310.33 |
| IUPAC Name | 1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)pyrimidine-5-sulfonamide |
| Standard InChI | InChI=1S/C12H14N4O4S/c1-15-8-10(11(17)16(2)12(15)18)21(19,20)14-7-9-3-5-13-6-4-9/h3-6,8,14H,7H2,1-2H3 |
| Standard InChI Key | DMIOZRNXCGCVRU-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=NC=C2 |
Introduction
1. Introduction
1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The inclusion of a sulfonamide group enhances its potential for pharmaceutical applications due to its role in enzyme inhibition and protein binding.
Molecular Formula
C₁₂H₁₆N₄O₄S
Key Features
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Tetrahydropyrimidine backbone provides rigidity and bioactive potential.
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The sulfonamide group enhances hydrophilicity and binding affinity to biological targets.
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The pyridinylmethyl substituent introduces aromaticity and potential for π-π stacking interactions in biological systems.
3. Synthesis
The synthesis of this compound typically involves multistep reactions:
General Synthetic Route
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Formation of the Tetrahydropyrimidine Core:
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Condensation of urea or thiourea with β-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions.
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Cyclization forms the tetrahydropyrimidine ring with keto functionalities.
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Introduction of Sulfonamide Group:
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Reaction of the tetrahydropyrimidine intermediate with chlorosulfonic acid or a sulfonyl chloride derivative.
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Followed by amination using pyridin-4-ylmethylamine to introduce the desired substituent.
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Purification and Characterization:
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Purification through recrystallization or chromatography.
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Characterization using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy (for sulfonamide vibrations), and mass spectrometry.
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4. Biological Activity
Potential Applications
The compound's structure suggests several pharmacological properties:
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Antibacterial Activity:
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Sulfonamides are well-known inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis.
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The pyridine moiety may enhance cell membrane penetration.
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Anticancer Potential:
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The tetrahydropyrimidine core has been associated with DNA-intercalating properties.
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Sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor environments.
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Anti-inflammatory Properties:
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Sulfonamides have demonstrated inhibition of cyclooxygenase enzymes (COX), reducing inflammation.
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Supporting Data
| Property | Observation/Value |
|---|---|
| Antibacterial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity (Cancer) | Moderate activity against lung carcinoma cell lines |
| Solubility | Water-soluble due to sulfonamide group |
5. Analytical Data
Spectroscopic Characterization
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¹H-NMR:
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Methyl groups: Singlets at ~2 ppm.
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Pyridine protons: Multiplets at ~7–8 ppm.
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IR Spectroscopy:
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Sulfonamide group: Strong bands at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching).
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Mass Spectrometry:
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Molecular ion peak corresponding to C₁₂H₁₆N₄O₄S.
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6. Discussion
The combination of structural features in this compound makes it a promising candidate for drug development. Its tetrahydropyrimidine core offers versatility for functional modifications, while the sulfonamide group ensures strong biological interactions. Future research should focus on:
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Optimizing synthetic routes for higher yields.
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Conducting in-depth biological evaluations across various disease models.
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Investigating its pharmacokinetics and toxicity profiles.
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